molecular formula C6H15NO B11753630 2-Amino-2,3-dimethylbutan-1-OL

2-Amino-2,3-dimethylbutan-1-OL

Cat. No.: B11753630
M. Wt: 117.19 g/mol
InChI Key: NDBACGDBUINENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2,3-dimethylbutan-1-OL is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in various chemical syntheses and has applications in both research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,3-dimethylbutan-1-OL can be achieved through several methods. One common method involves the reduction of 2-Amino-2,3-dimethylbutan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone. This method is preferred due to its efficiency and scalability. The reaction is usually conducted under high pressure and temperature conditions, with a suitable catalyst such as palladium on carbon (Pd/C) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dimethylbutan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Scientific Research Applications

2-Amino-2,3-dimethylbutan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dimethylbutan-1-OL involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,3-dimethylbutan-1-OL
  • 2-Amino-2-methylbutan-1-OL
  • 2-Amino-2,3-dimethylpentan-1-OL

Uniqueness

2-Amino-2,3-dimethylbutan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its chiral nature allows for the existence of enantiomers, which can have different biological activities and interactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution studies .

Properties

IUPAC Name

2-amino-2,3-dimethylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(3,7)4-8/h5,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBACGDBUINENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.